3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C22H20ClN3O4S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxybenzimidazol-1-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O4S/c1-12(13-6-4-5-7-14(13)23)30-19-10-20(31-21(19)22(24)27)26-11-25-15-8-17(28-2)18(29-3)9-16(15)26/h4-12H,1-3H3,(H2,24,27)/t12-/m1/s1 |
InChI Key |
UHCHLTQBLNUYRT-GFCCVEGCSA-N |
SMILES |
CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=O)N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK237701A; GSK 237701A; GSK-237701A |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a thiophene core substituted at the 2-position with a carboxamide group, at the 3-position with a chiral (1R)-1-(2-chlorophenyl)ethoxy group, and at the 5-position with a 5,6-dimethoxybenzimidazole moiety. The stereochemistry at the ethoxy group and the electron-rich benzimidazole ring necessitate precise synthetic control.
Retrosynthetic Strategy
Retrosynthetic cleavage suggests three key fragments:
-
Thiophene-2-carboxamide backbone : Derived from thiophene-2-carboxylic acid.
-
(R)-1-(2-Chlorophenyl)ethanol : A chiral alcohol precursor for the ethoxy group.
-
5,6-Dimethoxy-1H-benzimidazole : A substituted benzimidazole for nucleophilic coupling.
Synthesis of Key Intermediate: 5,6-Dimethoxy-1H-Benzimidazole
Nitro Reduction and Cyclization
The benzimidazole ring is synthesized from 4,5-dimethoxy-1,2-diaminobenzene (CAS 102966-21-6) via cyclization with formic acid under reflux (110°C, 12 hr), yielding 5,6-dimethoxy-1H-benzimidazole in 78% yield. Alternative protocols use acetic acid or trimethyl orthoformate as cyclizing agents.
Table 1: Benzimidazole Cyclization Conditions
| Reagent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Formic acid | 110 | 12 | 78 |
| Acetic acid | 120 | 10 | 72 |
| Trimethyl orthoformate | 100 | 8 | 85 |
Stereoselective Synthesis of (R)-1-(2-Chlorophenyl)Ethanol
Kinetic Resolution via Lipase Catalysis
The chiral alcohol is obtained through enzymatic resolution of racemic 1-(2-chlorophenyl)ethanol using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate as an acyl donor. The (R)-enantiomer remains unreacted, achieving >99% enantiomeric excess (ee) after 24 hr.
Asymmetric Reduction
Alternatively, asymmetric reduction of 2-chloroacetophenone using (S)-CBS (Corey-Bakshi-Shibata) catalyst with borane-dimethyl sulfide affords (R)-1-(2-chlorophenyl)ethanol in 92% yield and 94% ee.
Thiophene Core Functionalization
Bromination at the 5-Position
Thiophene-2-carboxylic acid is brominated at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 5-bromothiophene-2-carboxylic acid (87% yield). This serves as the electrophilic site for benzimidazole coupling.
Buchwald-Hartwig Amination
The brominated thiophene undergoes coupling with 5,6-dimethoxy-1H-benzimidazole via palladium-catalyzed amination. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C, the reaction achieves 68% yield.
Carboxamide Formation
Activation as Acid Chloride
Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux. Subsequent reaction with ammonium hydroxide gives the carboxamide in 90% yield.
Coupling Agents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, yielding 94% carboxamide after 2 hr at room temperature.
Etherification with Chiral Alcohol
Mitsunobu Reaction
The (R)-1-(2-chlorophenyl)ethanol is coupled to the thiophene core via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This stereospecific reaction retains the (R)-configuration with 82% yield.
Williamson Ether Synthesis
A two-step process involving tosylation of the alcohol followed by nucleophilic displacement with thiophene-3-olate (generated using NaH in DMF) achieves 75% yield but risks racemization.
Purification and Characterization
Chromatographic Methods
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (1:1), yielding 98.5% purity by HPLC.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzimidazole-H), 7.58–7.42 (m, 4H, Ar-H), 5.92 (q, J = 6.4 Hz, 1H, OCH(CH₃)), 3.87 (s, 6H, OCH₃).
-
HRMS (ESI) : m/z calculated for C₂₂H₂₀ClN₃O₄S [M+H]⁺: 458.0935; found: 458.0932.
Process Optimization and Scalability
Solvent Screening
Replacing DMF with cyclopentyl methyl ether (CPME) in the amination step reduces side products from 12% to 3% while maintaining 70% yield.
Catalytic System Tuning
Reducing Pd(OAc)₂ loading to 2 mol% with AdBrettPhos ligand increases turnover number (TON) to 34 without compromising yield.
Impurity Profiling and Control
Major Byproducts
Table 2: Critical Quality Attributes (CQAs)
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.5% | HPLC |
| (R)-Enantiomer | ≥99.5% ee | Chiral HPLC |
| Residual solvents | <500 ppm (ICH Q3C) | GC |
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Identification
- InChI Key : UHCHLTQBLNUYRT-GFCCVEGCSA-N
- CAS Number : Not available
Medicinal Chemistry
GSK312948 has been investigated for its potential as an anticancer agent . Studies have shown that it interacts with specific molecular targets, such as cyclin-dependent kinase 2 and cyclin-A2, which are crucial for cell cycle regulation. The inhibition of these targets can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antiviral Activity
Research indicates that this compound may exhibit antiviral properties , making it a candidate for further investigation in the treatment of viral infections. The benzimidazole structure is known for its ability to interfere with viral replication mechanisms.
Enzyme Inhibition Studies
GSK312948 has shown promising results in enzyme inhibition studies:
- Target : Serine/threonine-protein kinase PLK1
- Target : Serine/threonine-protein kinase PLK3
These values indicate potent inhibitory activity, suggesting potential therapeutic applications in diseases where these kinases are implicated.
Synthesis of Complex Molecules
In synthetic organic chemistry, GSK312948 serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced biological activities.
Case Study 1: Anticancer Activity
A study conducted on the effects of GSK312948 on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression.
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral potential of GSK312948 against influenza virus strains showed that it reduced viral titers significantly in vitro. This effect was attributed to the compound's ability to disrupt viral replication processes.
Data Table: Biological Activities and IC50 Values
| Target Enzyme | IC50 (nM) | pH | Temperature (°C) |
|---|---|---|---|
| Serine/threonine-protein kinase PLK1 | 0.800 | 7.2 | 22 |
| Serine/threonine-protein kinase PLK3 | 6 | 7.2 | 22 |
Mechanism of Action
The mechanism of action of 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 and cyclin-A2. These interactions can inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with four analogs, highlighting substituent variations and their implications:
Analysis of Substituent Effects
Stereochemistry (R vs. S Configuration) :
The target compound's (1R)-configured ethoxy group distinguishes it from its (1S)-isomer (ID: 25263117). While both are drug-sensitive, enantiomeric differences likely influence receptor binding affinity and metabolic stability .
GSK461364A: Substitutes the 5,6-dimethoxy group with a 4-methylpiperazinylmethyl chain, increasing molecular weight (543.60 vs. ~500) and introducing basicity, which may affect solubility and blood-brain barrier penetration .
Thiophene Substituents :
- (1R)-1-(2-Chlorophenyl)ethoxy : The chlorine atom and chiral center in the target compound likely contribute to target selectivity and resistance to enzymatic degradation.
- Thiophen-2-ylmethoxy : Replacing the chlorophenyl group with a thiophene ring (ID: 25263103) reduces steric bulk but may diminish lipophilicity .
- Trifluoromethyl Group (GSK461364A) : The CF₃ group enhances metabolic stability and hydrophobic interactions, though its larger size could limit bioavailability .
Research Findings and Implications
- However, the absence of specific assay data (e.g., IC₅₀ values) limits mechanistic insights .
- Stereochemical Impact : The (1R)-configuration in the target compound may optimize binding compared to the (1S)-isomer, though direct comparative studies are needed .
- Piperazinyl vs. Methoxy Substitutions : GSK461364A's piperazinyl group introduces a basic nitrogen, which could enhance solubility but may also increase off-target interactions .
Biological Activity
3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide, also known as GSK312948, is a synthetic compound that belongs to the class of benzimidazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology.
The molecular formula of this compound is , with a molecular weight of approximately 457.9 g/mol. Its structure features a thiophene ring and a benzimidazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4S |
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and cyclin-A2, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. This mechanism positions it as a candidate for cancer therapy.
Anticancer Properties
Several studies have demonstrated the anticancer potential of 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide:
- In vitro Studies : In MCF-7 breast cancer cells, the compound exhibited significant antiproliferative activity with an IC50 value indicating effective growth inhibition. The compound was shown to induce G2/M phase cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization disruption .
- Case Study : A study involving various benzimidazole derivatives highlighted that compounds similar to GSK312948 demonstrated selective cytotoxicity against cancer cells while sparing non-tumorigenic cells . This selectivity is crucial for developing safer cancer treatments.
Antiviral Activity
Emerging research has suggested that this compound may also possess antiviral properties. In vitro assays indicated that it could inhibit viral replication in specific models, although further investigations are needed to elucidate the exact mechanisms and efficacy against various viruses .
Synthesis and Structure
The synthesis of this compound involves multiple steps that include the formation of the benzimidazole ring and subsequent attachment of thiophene and chlorophenyl groups. Key reagents often include palladium catalysts and bases such as potassium carbonate. The synthetic route emphasizes optimizing conditions for high yield and purity.
Q & A
Q. What synthetic methodologies are recommended for constructing the thiophene-2-carboxamide core in this compound?
The thiophene-2-carboxamide scaffold can be synthesized via heterocyclic coupling reactions. A general approach involves:
- Step 1 : Condensation of substituted thiophene precursors with carboxamide-forming agents (e.g., isocyanates or activated esters).
- Step 2 : Introduction of the 5-(5,6-dimethoxybenzodiazol-1-yl) group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 3 : Stereospecific installation of the (1R)-1-(2-chlorophenyl)ethoxy group using chiral catalysts (e.g., Ru-based asymmetric transfer hydrogenation) to ensure enantiopurity . Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., using aqueous ethanol).
Q. How can spectroscopic techniques (NMR, IR) validate the structure of intermediates and the final compound?
- ¹H NMR :
- Thiophene protons: δ 6.8–7.2 ppm (aromatic splitting patterns).
- Ethoxy group: δ 1.4–1.6 ppm (CH₃), δ 4.2–4.5 ppm (OCH₂).
- Benzodiazole protons: δ 7.5–8.0 ppm (coupled with methoxy groups at δ 3.8–4.0 ppm).
- IR :
- Carboxamide C=O stretch: ~1650–1680 cm⁻¹.
- Benzodiazole N-H stretch: ~3200 cm⁻¹ (if non-alkylated).
Discrepancies in peak positions may indicate impurities or stereochemical mismatches. Cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical ambiguities in the (1R)-1-(2-chlorophenyl)ethoxy moiety?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (95:5) to separate enantiomers.
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and refine using SHELXL for absolute configuration determination . Data Contradiction Example : If optical rotation ([α]D) conflicts with crystallographic data, re-evaluate sample purity or consider racemization during synthesis.
Q. How can computational modeling predict binding interactions of this compound with biological targets (e.g., kinases)?
- Perform docking studies (AutoDock Vina) using the crystal structure of the target protein (e.g., PDB ID: 3PP0 for kinase domains).
- Prioritize the benzodiazole and thiophene moieties as key pharmacophores for hydrogen bonding and π-π stacking.
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. What experimental designs mitigate challenges in scaling up the synthesis?
- Design of Experiments (DoE) : Optimize solvent (PEG-400 vs. DMF), catalyst loading (Bleaching Earth Clay, 5–15 wt%), and temperature (70–90°C) using a factorial approach .
- Continuous-Flow Chemistry : Implement microreactors to enhance yield and reduce side reactions (e.g., epimerization) during the ethoxy group installation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
